molecular formula C10H12N2O2 B1422069 1-(2-methoxyethyl)-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one CAS No. 1340857-27-3

1-(2-methoxyethyl)-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one

Cat. No. B1422069
M. Wt: 192.21 g/mol
InChI Key: MYYFEJCPCUFMDV-UHFFFAOYSA-N
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Description

1-(2-Methoxyethyl)-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one is a chemical compound with the molecular formula C10H12N2O2 and a molecular weight of 192.21 g/mol . It is also known as MDPV and belongs to the cathinone class of substances.


Synthesis Analysis

The synthesis of pyridinones, such as 1-(2-Methoxyethyl)-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one, can be achieved through various methods. One approach involves the addition of Grignard reagents to pyridine N-oxides in THF at room temperature, followed by treatment with acetic anhydride at 120°C . This results in 2-substituted pyridines. By exchanging acetic anhydride for DMF in the second step, 2-substituted pyridine N-oxides can be obtained, enabling the synthesis of 2,6-disubstituted pyridines .


Molecular Structure Analysis

The molecular structure of 1-(2-Methoxyethyl)-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one comprises a pyrrolopyridinone core with a methoxyethyl group attached .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1-(2-Methoxyethyl)-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one include its molecular weight (192.21 g/mol) and molecular formula (C10H12N2O2) . Additional properties such as melting point, boiling point, and density were not specified in the search results.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Derivatives: The compound can be used to synthesize various derivatives, as demonstrated by reactions with nucleophiles like methylene compounds, aromatics, alcohols, and amines (Goto et al., 1991).
  • Design and Biological Evaluation: It plays a role in the synthesis of c-Met inhibitors, showing strong kinase inhibition and cell inhibition capabilities (Liu et al., 2016).
  • 1,3-Dipolar Additions: Useful in the creation of pyrroline derivatives, which can undergo further transformations (Fischer & Schneider, 1983).
  • Rhodium-catalyzed Reactions: Acts as a substrate in asymmetric 1,4-addition reactions, leading to new derivatives of pyrrolopyridinones (Croix et al., 2015).

Medicinal Chemistry

  • Thalidomide Derivatives Synthesis: Serves as a precursor in synthesizing thalidomide derivatives, showing promising activities against various cell lines (孙广龙 et al., 2014).
  • Formation of New Heterocyclic Systems: Useful in the formation of pyrido[2′,3′:3,4]pyrrolo-fused systems, offering potential in drug design (Hitchings & Vernon, 1990).
  • Pharmacokinetic Studies: Utilized in studies to understand human pharmacokinetics and drug development processes (Harrison et al., 2012).

Chemical and Structural Analysis

  • Crystal Structure Analysis: The compound's derivatives have been analyzed for their molecular structure, using techniques like X-ray diffraction and spectroscopy (Gumus et al., 2018).

properties

IUPAC Name

1-(2-methoxyethyl)-6H-pyrrolo[2,3-c]pyridin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2/c1-14-7-6-12-5-3-8-2-4-11-10(13)9(8)12/h2-5H,6-7H2,1H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYYFEJCPCUFMDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C=CC2=C1C(=O)NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-methoxyethyl)-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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